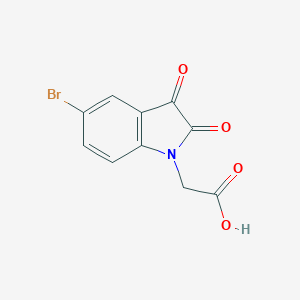
2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a chemical compound with the molecular formula C10H6BrNO4. It is characterized by the presence of a bromine atom, two oxo groups, and an indole ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or reduce the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indole structure is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo groups play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
- (5-Fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
- (5-Iodo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Eigenschaften
IUPAC Name |
2-(5-bromo-2,3-dioxoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWOVGFJGGHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)
![3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427988.png)

![3-[2-(4-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427992.png)
![3-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427993.png)

![3-[(2,6-dichlorobenzyl)oxy]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B427996.png)

![1-(4-chlorobenzyl)-5,7-dimethyl[1,8]naphthyridin-2(1H)-one](/img/structure/B427998.png)
![2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetonitrile](/img/structure/B428000.png)
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B428001.png)
![2-{[(dimethylamino)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B428003.png)
